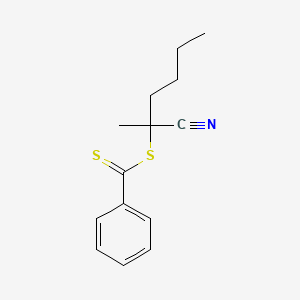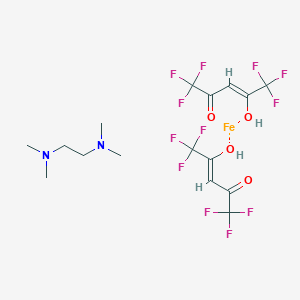
2-Cyano-2-pentylbenzodithiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-2-pentylbenzodithiolate is a chemical compound with the molecular formula C13H15NS2 and a molecular weight of 249.40 g/mol. It is known for its role as a selenol protecting reagent used in the synthesis of potential anticancer drugs. This compound assists in delivering pharmacologically active selenium, which contributes to cytotoxic effects on cancer cells.
作用機序
Target of Action
The primary target of 2-Cyano-2-pentylbenzodithiolate is succinate dehydrogenase (SDH) . SDH is a key enzyme that participates in both the tricarboxylic acid (TCA) cycle and the respiration chain . It plays a crucial role in regulating plant pathogenic fungi growth and reproduction .
Mode of Action
This compound interacts with its target, SDH, by inhibiting its activity . This inhibition disrupts the mitochondrial TCA cycle and respiration chain, leading to the death of the pathogenic fungi . The compound’s antifungal activities and affinities are stronger than carbendazim, a widely used fungicide .
Biochemical Pathways
The inhibition of SDH by this compound affects the TCA cycle and the respiration chain . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. The disruption of this cycle and the respiration chain leads to energy depletion in the fungi, causing their death .
Result of Action
The result of this compound’s action is the effective control of plant pathogenic fungi . By inhibiting SDH, the compound disrupts crucial biochemical pathways in the fungi, leading to their death . This makes this compound a potential candidate for use as a fungicide .
準備方法
Industrial Production Methods: Industrial production methods for 2-Cyano-2-pentylbenzodithiolate are not well-documented. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions: 2-Cyano-2-pentylbenzodithiolate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: It can participate in substitution reactions where the cyano or pentyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
科学的研究の応用
2-Cyano-2-pentylbenzodithiolate has several scientific research applications, including:
Chemistry: It is used as a selenol protecting reagent in organic synthesis.
Biology: The compound’s ability to deliver pharmacologically active selenium makes it valuable in biological research, particularly in studies related to cancer.
Medicine: Its role in the synthesis of potential anticancer drugs highlights its importance in medicinal chemistry.
類似化合物との比較
- 2-Cyanopentan-2-yl benzodithioate
- 1-cyano-1-methylbutyl benzenecarbodithioate
Comparison: 2-Cyano-2-pentylbenzodithiolate is unique in its ability to deliver pharmacologically active selenium, which is not a common feature among similar compounds. This uniqueness makes it particularly valuable in the synthesis of potential anticancer drugs.
特性
IUPAC Name |
2-cyanopentan-2-yl benzenecarbodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS2/c1-3-9-13(2,10-14)16-12(15)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACUPDVJEGBEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C#N)SC(=S)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B6309834.png)







